molecular formula C16H19N5O3 B2397481 1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide CAS No. 451469-41-3

1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide

Cat. No.: B2397481
CAS No.: 451469-41-3
M. Wt: 329.36
InChI Key: SCIMAASMVWPKNE-UHFFFAOYSA-N
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Description

1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide is a chemical hybrid of two privileged pharmacophores designed for advanced drug discovery and medicinal chemistry research. The compound features a 1,2,3-benzotriazin-4(3H)-one moiety, a scaffold recognized for its diverse biological activities and utility in constructing complex molecules . This core structure is linked via a propanoyl chain to a piperidine-4-carboxamide unit, a structure frequently identified in virtual screening campaigns for central nervous system (CNS) targets and known to contribute to the multitarget profiles of various pharmacologically active compounds . The primary research application of this compound lies in its potential as a multitarget ligand , a promising strategy for treating complex disorders such as schizophrenia . The piperidine carboxamide structural motif is found in ligands targeting aminergic G protein-coupled receptors (GPCRs), which are critical in neuropharmacology. These ligands often form key electrostatic interactions with conserved aspartate residues in the receptors' binding pockets, a feature that can be explored in structure-activity relationship (SAR) studies . Furthermore, derivatives of the benzotriazinone core have demonstrated pronounced cytotoxic activity in vitro against human liver carcinoma (HepG2) cell lines, indicating its value in anticancer research . Researchers can utilize this compound as a key intermediate or building block in synthesizing more complex derivatives, or as a tool compound for probing novel biological targets in high-throughput screening assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c17-15(23)11-5-8-20(9-6-11)14(22)7-10-21-16(24)12-3-1-2-4-13(12)18-19-21/h1-4,11H,5-10H2,(H2,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIMAASMVWPKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 1,2,3-benzotriazin-4(3H)-one derivatives with appropriate reagents under mild conditions . Industrial production methods often utilize in situ coupling reagents like DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) to generate racemization-resistant esters .

Chemical Reactions Analysis

1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential as an α-glucosidase inhibitor, which is significant in the treatment of diabetes mellitus.

    Medicine: The compound has been investigated for its anti-inflammatory and anti-cancer properties.

    Industry: It is used in the synthesis of peptides and other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of starch and disaccharides to glucose . This inhibition helps in controlling blood sugar levels in diabetic patients.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Core Structure Substituent on Propanoyl Chain Molecular Weight (g/mol) Reported Biological Activity
1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide (Target) Benzotriazin-4-one Benzotriazin-3-yl ~357.3 (calculated) Not explicitly reported (structural focus)
ZINC02123811 Furochromen-7-one 2,5,9-Trimethyl-7-oxo-3-phenyl-furochromen ~522.5 (estimated) SARS-CoV-2 Mpro inhibition (IC₅₀ ~1.2 μM)
N-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide Benzimidazol-2-one Benzodiazol-1-yl 370.12 Selective inhibition of 8-Oxo targets
Mornidine (Phenothiazine derivative) Phenothiazine 2-Chlorophenothiazin-10-yl ~443.9 Antiemetic (dopamine receptor modulation)
Key Observations:
  • Benzotriazin vs. Furochromen/Benzimidazolone : The benzotriazin group in the target compound provides a distinct electronic profile compared to the fused furan-chromene system in ZINC02123811 or the benzimidazolone in . Benzotriazin’s three nitrogen atoms may enhance polar interactions with enzymes, though its activity remains uncharacterized.
  • Pharmacological Targets : ZINC02123811 demonstrates potent antiviral activity against SARS-CoV-2 Mpro , while the benzimidazolone analog targets 8-oxo-guanine DNA glycosylase . This highlights how heterocyclic substituents dictate target specificity.

Pharmacokinetic and Pharmacodynamic Insights

  • ZINC02123811 : Exhibits improved metabolic stability and blood-brain barrier penetration due to its lipophilic furochromen group .
  • Target Compound: The benzotriazin-propanoyl-piperidine structure may balance solubility (via carboxamide) and membrane permeability (via aromatic heterocycle), but experimental ADME data are needed.

Biological Activity

1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide is a compound of significant interest within the fields of medicinal chemistry and pharmacology. Its complex structure, which includes a benzotriazine moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C16H19N5O3
Molecular Weight 341.36 g/mol
CAS Number 451469-41-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may function as an α-glucosidase inhibitor , which is crucial in managing diabetes mellitus by slowing carbohydrate absorption in the intestines.

Additionally, its structural features allow it to potentially modulate biochemical pathways relevant to inflammation and cancer progression. The benzotriazine ring system enhances its reactivity and binding affinity to specific enzymes and receptors.

Biological Activity Studies

Recent studies have explored the compound's effects in various biological contexts:

  • Antidiabetic Activity : The compound has shown promising results in inhibiting α-glucosidase activity, which could lead to reduced postprandial blood glucose levels. This property is particularly beneficial for diabetic patients.
  • Anticancer Properties : Research indicates that derivatives of benzotriazine compounds exhibit cytotoxic effects against several cancer cell lines. The specific mechanism often involves inducing apoptosis in tumor cells .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in reducing inflammation .

Case Studies

A notable study evaluated the efficacy of related benzotriazine derivatives in cancer models. In vitro tests demonstrated that these compounds could significantly reduce cell viability in MCF7 (breast cancer) and HL60 (leukemia) cell lines. The study concluded that structural modifications could enhance their anticancer activity .

Another investigation focused on the pharmacokinetics of piperidine derivatives similar to our compound. It was found that modifications at certain positions could improve bioavailability and therapeutic index, indicating that further optimization of this compound might yield even more potent analogs .

Q & A

Basic: What are the standard synthetic routes for 1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Condensation : Formation of the benzotriazinone core via cyclization of precursor amines or carboxylic acids under acidic or basic conditions.

Coupling : Introduction of the piperidine-carboxamide moiety using coupling agents like EDC/HOBt or DCC.

Functionalization : Substituent addition (e.g., propanoyl group) via nucleophilic acyl substitution or amidation.

Purification : Chromatography (HPLC, flash column) or recrystallization to isolate the final product .

Basic: How is the compound characterized after synthesis?

Methodological Answer:
Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC : Purity assessment (>95% by reverse-phase chromatography).
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) functional groups .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

  • Storage : Under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis.
  • Container : Sealed, light-resistant vials with desiccants (e.g., silica gel).
  • Handling : Use anhydrous solvents (DMF, DCM) during experiments to avoid degradation .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling efficiency.
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., acylation).
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for cyclization steps.
  • Real-Time Monitoring : Employ TLC or inline UV spectroscopy to track intermediates .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., fluorobenzyl vs. chlorobenzyl) to isolate activity contributors .
  • Orthogonal Assays : Validate enzyme inhibition using both fluorescent (e.g., FRET) and radiometric assays.
  • Dose-Response Curves : Calculate IC50_{50} values across multiple replicates to confirm reproducibility .

Advanced: What strategies are used for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Compare analogs with thienopyrimidine vs. pyrido-pyrimidine cores for binding affinity changes.
  • Substituent Analysis : Vary piperidine substituents (e.g., carboxamide vs. ester) to assess steric/electronic effects.
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using SPR or ITC for binding kinetics .

Advanced: How to investigate mechanistic pathways for enzyme inhibition?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding poses in enzyme active sites.
  • Mutagenesis Studies : Engineer enzyme variants (e.g., Ala-scanning) to identify critical residue interactions.
  • Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

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